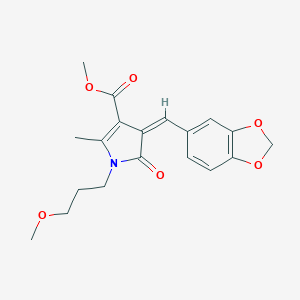![molecular formula C18H19N5O2S B302448 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B302448.png)
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can induce changes in the biochemical and physiological processes of cells. It has been shown to cause DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, it has been shown to disrupt the cell membrane and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research and development of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a new class of antibiotics, particularly in light of the growing problem of antibiotic resistance. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential toxicity, as well as to optimize its synthesis and formulation for use in various applications.
Synthesis Methods
The synthesis of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-amino-1-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The final product is obtained after purification through recrystallization.
Scientific Research Applications
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been investigated for its anticancer properties, with promising results in inhibiting the growth of cancer cells in vitro.
properties
Product Name |
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-23-17(12-6-5-7-13(19)10-12)21-22-18(23)26-11-16(24)20-14-8-3-4-9-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
ZGDPCUGORRADJK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)

![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate](/img/structure/B302387.png)